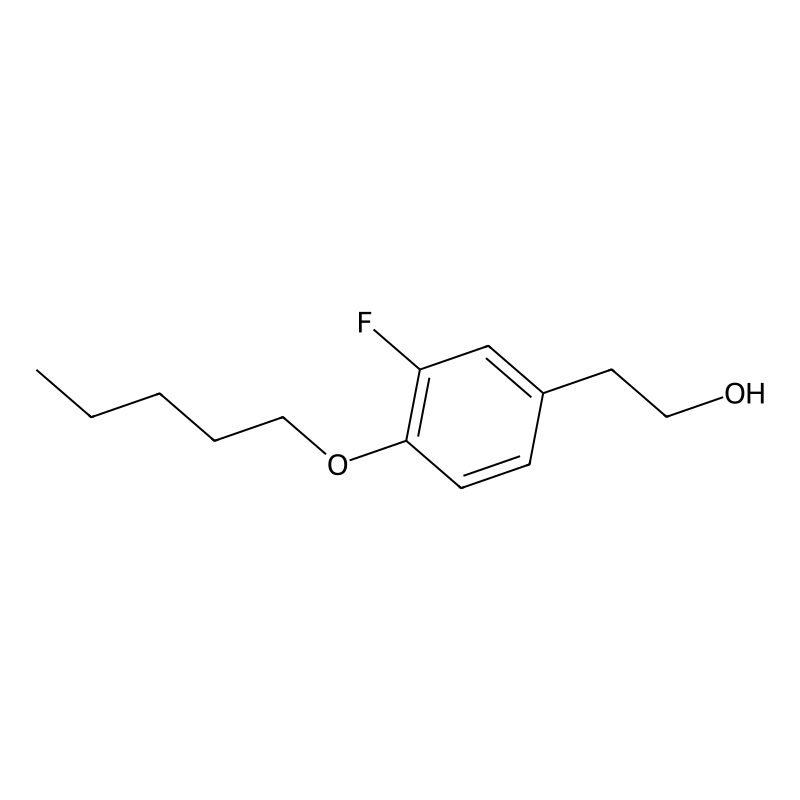

2-(3-Fluoro-4-(pentyloxy)phenyl)ethanol

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(3-Fluoro-4-(pentyloxy)phenyl)ethanol is an organic compound with the molecular formula C13H19F O2. This compound features a phenyl ring substituted with a fluorine atom at the meta position and a pentyloxy group at the para position, along with an ethanol moiety. The presence of these functional groups contributes to its unique chemical properties, making it of interest in various fields including medicinal chemistry and materials science.

The chemical reactivity of 2-(3-Fluoro-4-(pentyloxy)phenyl)ethanol allows it to participate in several types of reactions:

- Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

- Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

- Substitution: The fluorine atom can undergo nucleophilic substitution, allowing for the introduction of different functional groups.

Preliminary studies of 2-(3-Fluoro-4-(pentyloxy)phenyl)ethanol suggest potential biological activity, particularly in enzyme interactions and metabolic pathways. The fluoro and pentyloxy groups may influence its binding affinity and specificity towards biological targets, although detailed mechanisms remain to be elucidated. Further research is necessary to explore its pharmacological properties and therapeutic applications.

The synthesis of 2-(3-Fluoro-4-(pentyloxy)phenyl)ethanol can be achieved through several methods:

- Grignard Reaction: A common method involves reacting 3-fluoro-4-pentyloxybenzaldehyde with a Grignard reagent, such as ethylmagnesium bromide, followed by hydrolysis to yield the desired alcohol.

- Esterification: The hydroxyl group can also participate in esterification reactions, leading to various derivatives.

- Industrial Production: For large-scale production, continuous flow reactors and automated systems may enhance efficiency, while purification techniques like distillation are employed to achieve high purity.

2-(3-Fluoro-4-(pentyloxy)phenyl)ethanol has several applications in scientific research and industry:

- Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

- Biology: Its potential interactions with enzymes make it useful in studies related to metabolic processes.

- Industry: The compound is utilized in the production of specialty chemicals and materials.

Interaction studies focus on understanding how 2-(3-Fluoro-4-(pentyloxy)phenyl)ethanol behaves in biological systems. Preliminary findings suggest that it may interact with specific enzymes involved in metabolic pathways, although detailed mechanisms are yet to be fully characterized. Further investigation into its pharmacokinetics and potential side effects is essential for evaluating its therapeutic viability.

Several compounds share structural similarities with 2-(3-Fluoro-4-(pentyloxy)phenyl)ethanol. Here are notable examples:

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| 2-(3-Fluoro-4-methoxyphenyl)ethanol | Similar phenolic structure | Contains a methoxy group instead of pentyloxy |

| 2-(3-Fluoro-4-butoxyphenyl)ethanol | Similar phenolic structure | Shorter alkoxy chain compared to pentyloxy |

| 2-(3-Fluoro-5-isobutoxyphenyl)ethanol | Similar phenolic structure | Different positioning of isobutoxy group |

| 2-(3-Fluoro-4-propoxyphenyl)ethanol | Similar phenolic structure | Propoxy group instead of pentyloxy |

Uniqueness

The uniqueness of 2-(3-Fluoro-4-(pentyloxy)phenyl)ethanol lies in its specific combination of a fluorine atom and a longer pentyloxy chain. This combination imparts distinct chemical and biological properties that differentiate it from similar compounds, potentially enhancing its solubility and bioactivity for specialized applications.